4-Methyl-7-nitroindoline
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Overview
Description
4-Methyl-7-nitroindoline is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is a derivative of indoline, characterized by the presence of a methyl group at the 4th position and a nitro group at the 7th position on the indoline ring
Preparation Methods
The synthesis of 4-Methyl-7-nitroindoline typically involves the nitration of 4-methylindoline. One common method includes the following steps :
Starting Material: 4-Methylindoline.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7th position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
4-Methyl-7-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Oxidation: Potassium permanganate, sulfuric acid.
Major products formed from these reactions include 4-amino-7-nitroindoline (from reduction) and 4-carboxy-7-nitroindoline (from oxidation).
Scientific Research Applications
4-Methyl-7-nitroindoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7-nitroindoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Methyl-7-nitroindoline can be compared with other indoline derivatives, such as:
4-Methylindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitroindoline: Lacks the methyl group, which can affect its chemical properties and reactivity.
4-Methyl-5-nitroindoline: Has the nitro group at a different position, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-methyl-7-nitro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFZFJRSCMUKHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601497 |
Source
|
Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179176-31-9 |
Source
|
Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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